molecular formula C8H10N2O2 B2515761 N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 1248224-66-9

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2515761
CAS No.: 1248224-66-9
M. Wt: 166.18
InChI Key: HLKBXWKMAGZUEX-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Scientific Research Applications

Reactions with Aliphatic Amines

Synthesis of 1,2,4-Triazine Derivatives

  • Treatment of α-acetamido-cinnamhydrazides with aromatic aldehydes leads to the production of novel 1,2,4-triazine derivatives, which have applications in antimicrobial, antitumor, and antiviral activities (Kumari, Kumar, & Rao, 2006).

1,3-Dipolar Cycloaddition Reactions

  • Aryl azides undergo 1,3-dipolar cycloaddition reactions with enamides like N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, leading to the formation of 1-aryl-5-amido-1,2,3-triazolines (Kadaba, 1992).

Synthesis of Oxazoles

  • Functionalized enamides are used in the copper-catalyzed intramolecular cyclization to produce substituted oxazoles, which have various applications in chemical and pharmaceutical research (Vijay Kumar, Saraiah, Misra, & Ila, 2012).

Chiroptical Properties and Chiral Recognition

  • Enantiopure acrylamide derivatives, including those derived from oxazoline compounds, are used to produce optically active polymers. These polymers exhibit significant chiroptical properties and chiral recognition abilities, relevant in materials science and stereoselective synthesis (Lu, Lou, Hu, Jiang, & Shen, 2010).

Annulation into Substituted Oxazoles

  • Enamides are utilized in annulation processes to produce substituted oxazoles, which are important in synthesizing various biologically active compounds (Panda & Mothkuri, 2014).

Synthesis of Antitubercular Compounds

  • This compound derivatives have been synthesized and evaluated for their anti-tubercular activity, showcasing their potential in medicinal chemistry (Dighe, Mahajan, Maste, & Bhat, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their potential biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-8(11)9-5-7-4-6(2)12-10-7/h3-4H,1,5H2,2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKBXWKMAGZUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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